molecular formula C13H13F3N6 B12222860 7-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

7-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B12222860
M. Wt: 310.28 g/mol
InChI Key: HSNNCLAUCXKVKG-UHFFFAOYSA-N
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Description

7-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple fused rings, including a cyclopenta[d]pyrimidine and a triazolo[4,3-a]pyrazine moiety, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves multistep reactions starting from readily available precursors. One common approach is the cyclocondensation reaction, where intermediates such as substituted cyclopentanones and pyrimidines are reacted under specific conditions to form the desired heterocyclic structure. The reaction conditions often involve the use of strong bases like sodium ethoxide or sodium methoxide as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 7-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has been studied for its potential as a bioactive molecule. It exhibits properties that make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as an inhibitor of certain enzymes involved in disease pathways. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of 7-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications.

Properties

Molecular Formula

C13H13F3N6

Molecular Weight

310.28 g/mol

IUPAC Name

7-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C13H13F3N6/c14-13(15,16)12-20-19-10-6-21(4-5-22(10)12)11-8-2-1-3-9(8)17-7-18-11/h7H,1-6H2

InChI Key

HSNNCLAUCXKVKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

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